molecular formula C25H30FN3O4S B2419516 1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 887221-34-3

1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one

Cat. No.: B2419516
CAS No.: 887221-34-3
M. Wt: 487.59
InChI Key: QWXJVLKXVOIUJO-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H30FN3O4S and its molecular weight is 487.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • A study described the synthesis of metabolites related to TAK-603, demonstrating the use of methanesulfonyl as a protective group in achieving high yields of novel compounds through Friedel–Crafts reaction and Krohnke reaction, which could be relevant for the synthesis of derivatives of the compound (Mizuno et al., 2006).
  • Research on Zinquin ester and Zinquin acid, zinc(II)-specific fluorophores, involved syntheses that may parallel the methodologies applicable to the compound of interest, particularly in the formation of complex fluorophores for biological studies (Mahadevan et al., 1996).
  • A potent broad-spectrum antibacterial isothiazoloquinolone was synthesized, highlighting a key intermediate structurally similar to the compound of interest. This study emphasizes the potential of such compounds in developing new antibacterial agents (Hashimoto et al., 2007).

Biological Activities and Applications

  • The synthesis of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen, including compounds similar to the one of interest, showed significant anticancer activity, demonstrating the potential therapeutic applications of such derivatives (Han et al., 2018).
  • Novel stable fluorophores like 6-methoxy-4-quinolone were synthesized for biomedical analysis, suggesting that derivatives of the compound could serve as valuable tools in research and diagnostics due to their stable fluorescence properties across a wide pH range (Hirano et al., 2004).

Properties

IUPAC Name

1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(4-propylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O4S/c1-4-10-27-11-13-29(14-12-27)23-16-22-20(15-21(23)26)25(30)24(17-28(22)5-2)34(31,32)19-8-6-18(33-3)7-9-19/h6-9,15-17H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXJVLKXVOIUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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